molecular formula C10H20ClN B2840507 Decahydro-1H-cyclohepta[c]pyridine hydrochloride CAS No. 2225146-48-3

Decahydro-1H-cyclohepta[c]pyridine hydrochloride

Cat. No.: B2840507
CAS No.: 2225146-48-3
M. Wt: 189.73
InChI Key: RBCKZCYIWCTRCT-UHFFFAOYSA-N
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Description

Decahydro-1H-cyclohepta[c]pyridine hydrochloride is a bicyclic amine hydrochloride characterized by a saturated cycloheptane ring fused with a pyridine moiety. The "decahydro" prefix indicates complete hydrogenation of the bicyclic system, rendering it a rigid, non-aromatic structure. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Properties

IUPAC Name

2,3,4,4a,5,6,7,8,9,9a-decahydro-1H-cyclohepta[c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N.ClH/c1-2-4-9-6-7-11-8-10(9)5-3-1;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBCKZCYIWCTRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCNCC2CC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2225146-48-3
Record name decahydro-1H-cyclohepta[c]pyridine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Decahydro-1H-cyclohepta[c]pyridine hydrochloride typically involves the hydrogenation of cyclohepta[c]pyridine derivatives under specific conditions. The reaction is usually carried out in the presence of a hydrogenation catalyst such as palladium on carbon (Pd/C) at elevated temperatures and pressures .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and continuous flow systems to ensure efficient and consistent production .

Chemical Reactions Analysis

Types of Reactions: Decahydro-1H-cyclohepta[c]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom, using reagents such as alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Decahydro-1H-cyclohepta[c]pyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Decahydro-1H-cyclohepta[c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Cetylpyridinium Chloride

Structural and Functional Differences

  • Chemical Structure: Cetylpyridinium chloride (CPC) is a quaternary ammonium compound with a hexadecyl chain attached to a pyridinium ring. Its monohydrate form has the molecular formula C₂₁H₃₈ClN·H₂O (MW: 358.00) .
  • Applications : Widely used as an antiseptic in mouthwashes and throat lozenges due to its surfactant properties and antimicrobial activity.
  • Stability : CPC is hygroscopic and requires careful storage to prevent moisture absorption.
  • Regulatory Status : USP-grade CPC must contain 98.0–102.0% active ingredient on an anhydrous basis, reflecting stringent quality controls for consumer products .
Parameter Decahydro-1H-cyclohepta[c]pyridine HCl Cetylpyridinium Chloride
Core Structure Bicyclic saturated amine Pyridinium with hexadecyl chain
Molecular Weight Not explicitly provided 358.00 (monohydrate)
Primary Use Research/chemical synthesis Antiseptic, surfactant
Hazards Likely standard amine handling precautions Mild irritation at consumer doses

Key Distinction : The bicyclic saturated structure of Decahydro-1H-cyclohepta[c]pyridine HCl limits its surfactant activity compared to CPC, which leverages its long alkyl chain for membrane disruption in microbial cells.

2-(Chloromethyl)pyridine Hydrochloride

Structural and Functional Differences

  • Chemical Structure : A pyridine derivative with a reactive chloromethyl group, formula C₆H₆ClN·HCl (MW: 164.03). It exists as a white-to-yellow crystalline solid .
  • Applications : Serves as an intermediate in organic synthesis (e.g., pharmaceutical or agrochemical manufacturing) due to its electrophilic chloromethyl group.
  • Hazards : Highly irritant; exposure risks include skin/eye damage and neurotoxic effects (e.g., seizures) upon excessive absorption .
Parameter Decahydro-1H-cyclohepta[c]pyridine HCl 2-(Chloromethyl)pyridine HCl
Core Structure Saturated bicyclic system Aromatic pyridine with chloromethyl
Reactivity Low (saturated system) High (electrophilic site)
Primary Use Potential chiral scaffold in synthesis Reactive intermediate
Hazards Likely amine-related precautions Severe irritation, neurotoxicity

Key Distinction : The saturated bicyclic structure of Decahydro-1H-cyclohepta[c]pyridine HCl reduces its electrophilic reactivity compared to 2-(chloromethyl)pyridine HCl, making it less suitable for nucleophilic substitution but more stable for storage.

Research and Industrial Implications

  • Cetylpyridinium Chloride : Well-documented in consumer health applications, with established safety profiles at regulated concentrations .
  • 2-(Chloromethyl)pyridine HCl : Critical for synthesizing heterocyclic compounds but requires stringent safety protocols due to toxicity .

Biological Activity

Decahydro-1H-cyclohepta[c]pyridine hydrochloride is a bicyclic amine characterized by its unique structure, which comprises a cycloheptane ring fused with a nitrogen-containing pyridine-like moiety. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and cell culture applications.

  • Molecular Formula : C₁₂H₁₅N·HCl
  • Molar Mass : Approximately 189.73 g/mol
  • Structure : The compound features a saturated nitrogen-containing heterocyclic structure, making it part of a broader class of bicyclic compounds.

Biological Activity Overview

The biological activity of this compound primarily relates to its use as a buffering agent in biological systems. It plays a critical role in maintaining optimal pH levels (6-8.5) necessary for various cellular processes, particularly in cell culture environments.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds with structural similarities to this compound and their unique properties:

Compound NameStructural FeaturesUnique Properties
Octahydro-1H-cyclopenta[c]pyridineContains a pentane ring; less saturatedPotentially different pharmacological effects
DecahydroquinolineSimilar bicyclic structure; nitrogen atomKnown for its use in medicinal chemistry
1-Azabicyclo[2.2.2]octaneMore rigid bicyclic structureExhibits unique binding properties

This comparative analysis highlights the unique characteristics of this compound, particularly its specific buffering capabilities that distinguish it from other similar compounds.

Case Studies and Research Findings

Research on the biological activities of compounds similar to this compound has revealed several interesting findings:

  • Antitumor Activity : Daphniphyllum alkaloids, structurally related to this compound, have been evaluated for their antitumor properties. For example, one alkaloid showed moderate toxicity against leukemia cell lines with an IC50 value of 3.0 μM .
  • Neuroprotective Effects : Some compounds derived from similar structures have demonstrated neuroprotective effects in vitro, suggesting that this compound may also possess such properties, although direct evidence is lacking .
  • Cell Culture Applications : The compound's role as an organic buffering agent has been extensively documented in cell culture studies, where it helps maintain optimal growth conditions for various cell types.

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